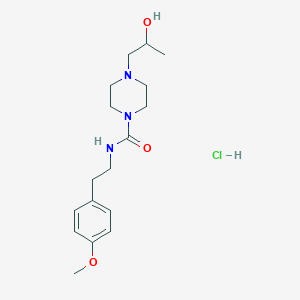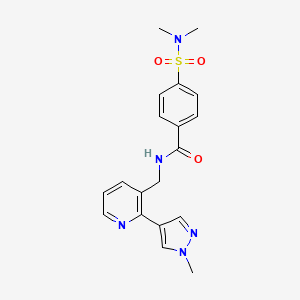
4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis of pyrazolopyridine derivatives, including structures related to 4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, has been explored. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities. The methodology involves conventional heating and microwave irradiation techniques, highlighting the efficiency of microwave-assisted processes in the synthesis of complex organic compounds. The antioxidant activity was determined using the DPPH assay, where specific derivatives showed high activity. Furthermore, these compounds demonstrated notable antitumor activity against liver and breast cell lines, as well as antibacterial and antifungal effects, suggesting their potential in therapeutic applications (El‐Borai et al., 2013).
Supramolecular Chemistry and Hydrogen Bonding
The study on tetrafluoroterephthalic acid and its formation of novel crystals with N-containing heterocycles, including pyrazine derivatives, sheds light on the significance of hydrogen bonds and weak intermolecular interactions in supramolecular assembly. These interactions play a crucial role in the formation of larger architectures, emphasizing the compound's utility in the development of supramolecular materials. The analysis reveals that strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions are common, highlighting the role of fluorine atoms in C–H⋯F hydrogen bond formation and their impact on supramolecular synthons (Wang et al., 2014).
Synthetic Utility in Heterocyclic Chemistry
The reaction of related enaminones with N-nucleophiles, leading to the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, demonstrates the versatility of such compounds in heterocyclic chemistry. This synthetic utility includes the generation of arylaminoprop-2-en-1-one derivatives and exploration of different heterocyclic frameworks. These compounds are potential candidates for further biological evaluation, underlining the importance of this compound and its analogs in the synthesis of bioactive heterocycles (Farag et al., 2011).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-8-6-14(7-9-17)19(25)21-11-15-5-4-10-20-18(15)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCBZQPEWGAPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

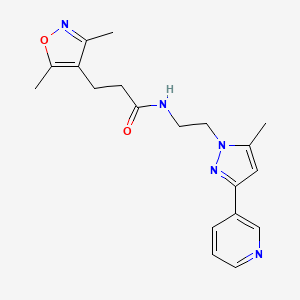
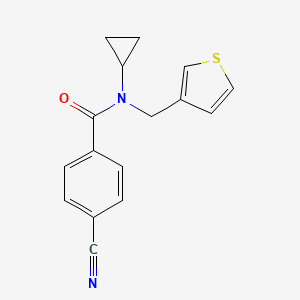
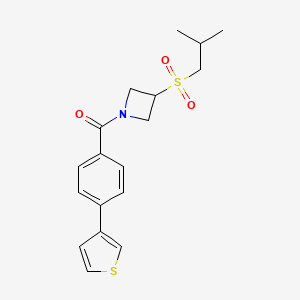
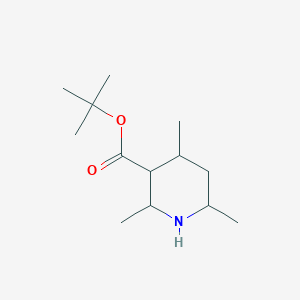

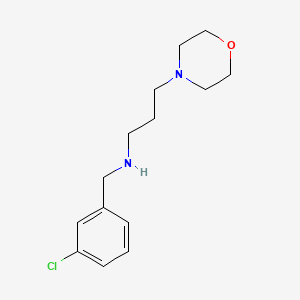
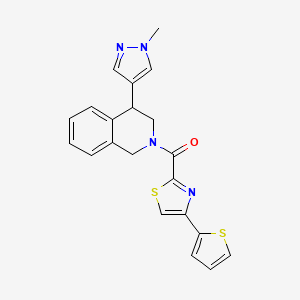
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
